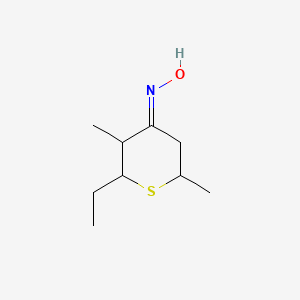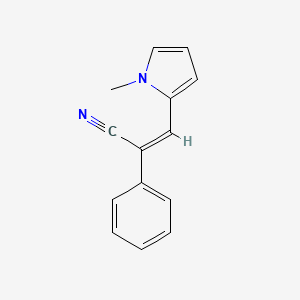![molecular formula C22H29N5O B5417228 6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B5417228.png)
6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including inflammatory and neurodegenerative conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dihydro-1,7-naphthyridin-6(5H)-one
- 6-Benzyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)methanamine
- 7,8-Dihydro-6H-[1,6]naphthyridin-5-one
Uniqueness
Compared to similar compounds, 6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide exhibits unique structural features that may confer distinct biological activities and chemical properties. Its specific arrangement of functional groups and molecular geometry can result in unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-26-13-3-2-6-19(26)9-12-24-22(28)17-7-8-21(25-15-17)27-14-10-20-18(16-27)5-4-11-23-20/h4-5,7-8,11,15,19H,2-3,6,9-10,12-14,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQOXMXBBXMSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCNC(=O)C2=CN=C(C=C2)N3CCC4=C(C3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B5417146.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5417151.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5417165.png)
![1-(difluoromethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5417166.png)
![Ethyl 1-[4-(3-bromophenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5417170.png)
![N-allyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5417176.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5417182.png)
![N-(2-fluorophenyl)-N-methyl-3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzenesulfonamide](/img/structure/B5417194.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417208.png)
![7-acetyl-2-(ethoxymethyl)-N-[(5-methylisoxazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5417216.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417221.png)
![4-(Ethylsulfanyl)-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide](/img/structure/B5417222.png)


